

Toxicological profile of Ethoxyfen and its metabolites

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An In-depth Technical Guide on the Toxicological Profile of Ethoxyquin and its Metabolites

Disclaimer: Initial searches for "**Ethoxyfen**" yielded minimal toxicological data. However, extensive information is available for "Ethoxyquin," a compound with a similar name. This guide provides a comprehensive toxicological profile for Ethoxyquin and its metabolites, as it is likely the intended subject of interest.

Introduction

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a quinoline-based antioxidant extensively used as a preservative in animal feed to prevent the rancidity of fats and the degradation of fat-soluble vitamins.[1] Despite its utility, concerns have been raised regarding its potential toxicity and the safety of its residues in food products of animal origin.[2] This technical guide provides a detailed overview of the toxicological profile of Ethoxyquin and its primary metabolites, targeting researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Ethoxyquin is rapidly absorbed from the gastrointestinal tract in laboratory animals, with peak blood concentrations observed within one hour of administration.[1] Its distribution is similar following oral and intravenous administration.[3] The liver, kidneys, and adipose tissue are



major sites of accumulation.[4] Excretion occurs primarily through urine as various metabolites. [3]

The metabolism of Ethoxyquin is complex and results in several transformation products. The primary metabolites include:

- Ethoxyquin dimer (EQDM): A major metabolite found in salmon muscle.[5]
- Ethoxyquin quinone imine (EQI): Considered to be a possibly genotoxic metabolite.[6]
- 2,4-dimethyl-6-ethoxyquinoline[7]
- Ethoxyquin N-oxide[7]

The manufacturing process of Ethoxyquin may also result in the impurity p-phenetidine, which is a possible mutagen.[6]

Acute Toxicity

Ethoxyquin exhibits low to moderate acute toxicity. The route of administration significantly influences its acute effects.

Species	Route of Administration	LD50 Value	Reference
Rat	Oral gavage	1700 mg/kg bw	[1]
Rat	Dermal	>2000 mg/kg bw	[1]
Mouse	Intraperitoneal	~900 mg/kg bw	[1]
Mouse	Intravenous	~180 mg/kg bw	[1]

Symptoms of acute exposure can include skin and eye irritation, lacrimation, and effects on the liver, kidneys, and thyroid.[8]

Subchronic and Chronic Toxicity



Long-term exposure to Ethoxyquin has been associated with effects on the liver, kidneys, and urinary bladder. In a 90-day subacute toxicity study in dogs, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 2 mg/kg body weight/day.[7][9] A 30-month combined chronic toxicity/carcinogenicity study in rats suggested a carcinogenic potential in the urinary bladder of females.[9]

Genotoxicity

The genotoxicity of Ethoxyquin has produced mixed results in various assays.

Assay Type	Test System	Result	Reference
In vitro Reverse Mutation	Salmonella typhimurium (Ames test)	Negative	[9]
In vitro Chromosomal Aberration	Chinese hamster ovary cells	Positive	[9]
In vitro Chromosomal Aberration	Human peripheral blood lymphocytes	Positive	[9]
In vitro Mouse Lymphoma TK test	Positive	[9]	
In vivo Liver Micronucleus Test	Juvenile rats	Weak Positive	[9]
In vivo Bone Marrow Micronucleus Test	Mouse	Negative	[9]
In vivo Unscheduled DNA Synthesis	Rat liver	Negative	[9]

While Ethoxyquin itself is not considered genotoxic, one of its metabolites, Ethoxyquin quinone imine, has shown structural alerts for mutagenicity.[7] The impurity p-phenetidine is also a possible mutagen.[7]

Carcinogenicity



The carcinogenic potential of Ethoxyquin is a subject of ongoing evaluation. A 30-month study in rats indicated a potential for urinary bladder tumors in females.[9] However, the European Food Safety Authority (EFSA) has stated that Ethoxyquin itself is not carcinogenic.[7] The U.S. Environmental Protection Agency (EPA) has classified Ethoxyquin as having "Inadequate Information to Assess Carcinogenic Potential" due to the lack of robust data.[10]

Reproductive and Developmental Toxicity

Ethoxyquin is not considered to cause developmental toxicity.[7] A two-generation reproduction toxicity study in dogs yielded a Lowest-Observed-Adverse-Effect Level (LOAEL) of 2.5 mg/kg body weight/day.[9] Developmental effects in rats and rabbits were only observed at doses that also caused maternal toxicity.[10]

Experimental Protocols Comet Assay for Genotoxicity

The comet assay is utilized to assess DNA damage in individual cells.[11]

- Cell Preparation: Human lymphocytes are isolated from peripheral blood.
- Treatment: Cells are treated with various concentrations of Ethoxyquin or its metabolites.
- Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove cell membranes and cytoplasm, leaving the nuclear material.
- Electrophoresis: The slides are placed in an electrophoresis chamber, allowing damaged DNA fragments to migrate away from the nucleus, forming a "comet tail."
- Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

90-Day Subchronic Oral Toxicity Study in Dogs

This study design is used to evaluate the effects of repeated exposure to a substance.[9]

Animal Selection: Beagles are often used for these studies.



- Dose Administration: Ethoxyquin is administered daily, typically mixed with food, at various dose levels to different groups of animals. A control group receives the vehicle only.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.
- Pathology: At the end of the 90-day period, animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
- Endpoint Analysis: The NOAEL is determined as the highest dose at which no adverse effects are observed.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms of Ethoxyquin toxicity are not fully elucidated, but several pathways are implicated.

Caption: Proposed metabolic and toxicological pathways of Ethoxyquin.

Experimental Workflow for Safety Assessment

A typical workflow for assessing the safety of a feed additive like Ethoxyquin involves a tiered approach.

Caption: Tiered experimental workflow for toxicological safety assessment.

Conclusion

Ethoxyquin has a complex toxicological profile with varying effects depending on the dose, duration of exposure, and the biological system being studied. While it demonstrates low acute toxicity, there are concerns regarding its potential for genotoxicity, primarily through its metabolite Ethoxyquin quinone imine and the impurity p-phenetidine, and potential carcinogenicity in the urinary bladder of rats at high doses. Regulatory bodies have established an Acceptable Daily Intake (ADI) of 0.0083 mg/kg body weight/day based on a two-generation



reproduction study in dogs.[9] Further research is needed to fully elucidate the toxicological mechanisms of Ethoxyquin and its metabolites to ensure its safe use in animal feed and to minimize human exposure to its residues.

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